molecular formula C5H8N4O B081323 N,N-dimethyl-1,2,4-triazole-1-carboxamide CAS No. 14803-76-0

N,N-dimethyl-1,2,4-triazole-1-carboxamide

Cat. No. B081323
CAS RN: 14803-76-0
M. Wt: 140.14 g/mol
InChI Key: UQZKBTNSPMSIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1,2,4-triazole-1-carboxamide, also known as DMTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. DMTC has been shown to exhibit a range of interesting properties, including antifungal and antibacterial activity, as well as potential applications in cancer research.

Mechanism Of Action

The mechanism of action of N,N-dimethyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target cells. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the synthesis of key components of the fungal or bacterial cell wall, leading to cell death. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the activity of key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, as well as potential anticancer activity. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new antioxidant agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of N,N-dimethyl-1,2,4-triazole-1-carboxamide for lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a variety of biological processes. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide is relatively easy to synthesize and purify, making it readily accessible to researchers. However, one limitation of N,N-dimethyl-1,2,4-triazole-1-carboxamide is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with this compound.

Future Directions

There are a number of exciting future directions for research on N,N-dimethyl-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to combat the growing problem of antibiotic resistance. Another area of interest is the development of new anticancer agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to treat a range of different types of cancer. Finally, there is potential for N,N-dimethyl-1,2,4-triazole-1-carboxamide to be used as a tool for studying a variety of biological processes, including the mechanisms of action of other drugs and the molecular basis of disease.

Synthesis Methods

N,N-dimethyl-1,2,4-triazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-carboxylic acid, or the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-thiol. These reactions can be carried out using a variety of solvents and catalysts, and the resulting product can be purified using a range of techniques, including column chromatography and recrystallization.

Scientific Research Applications

N,N-dimethyl-1,2,4-triazole-1-carboxamide has been widely studied for its potential applications in scientific research, particularly in the fields of microbiology and cancer research. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potential anticancer activity, with studies indicating that it may be able to inhibit the growth of cancer cells and induce apoptosis.

properties

CAS RN

14803-76-0

Product Name

N,N-dimethyl-1,2,4-triazole-1-carboxamide

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N,N-dimethyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C5H8N4O/c1-8(2)5(10)9-4-6-3-7-9/h3-4H,1-2H3

InChI Key

UQZKBTNSPMSIPH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)N1C=NC=N1

Canonical SMILES

CN(C)C(=O)N1C=NC=N1

synonyms

1H-1,2,4-Triazole-1-carboxamide,N,N-dimethyl-(8CI,9CI)

Origin of Product

United States

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